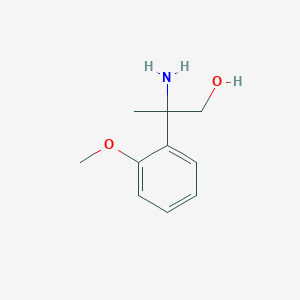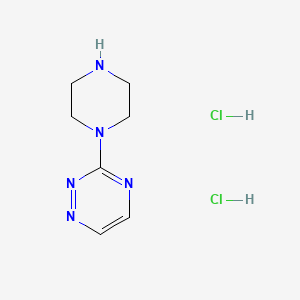
3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride is a heterocyclic compound that features a piperazine ring fused to a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both piperazine and triazine moieties in its structure allows it to interact with various biological targets, making it a versatile scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions. The reaction proceeds through an aza-Michael addition, followed by cyclization to form the piperazine ring . The triazine ring can be introduced through subsequent reactions involving nitriles or amidines.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process often includes steps such as cyclization, purification, and crystallization to obtain the final product in high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反応の分析
Types of Reactions
3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed.
科学的研究の応用
3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: A hybrid compound with similar pharmacological activities, used as an antipsychotic drug.
Piperazine derivatives: A broad class of compounds with diverse biological activities, including antiviral, antipsychotic, and antimicrobial properties.
Uniqueness
3-(Piperazin-1-yl)-1,2,4-triazine dihydrochloride is unique due to the presence of both piperazine and triazine rings in its structure. This dual functionality allows it to interact with a wider range of biological targets compared to compounds with only one of these moieties. Its versatility makes it a valuable scaffold for drug development and other scientific research applications.
特性
分子式 |
C7H13Cl2N5 |
|---|---|
分子量 |
238.12 g/mol |
IUPAC名 |
3-piperazin-1-yl-1,2,4-triazine;dihydrochloride |
InChI |
InChI=1S/C7H11N5.2ClH/c1-2-10-11-7(9-1)12-5-3-8-4-6-12;;/h1-2,8H,3-6H2;2*1H |
InChIキー |
NRHKHWDLYFLLLH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NC=CN=N2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628252.png)
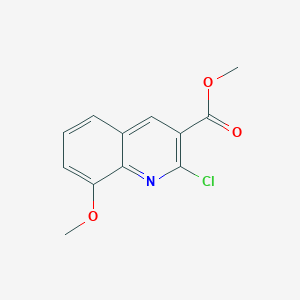
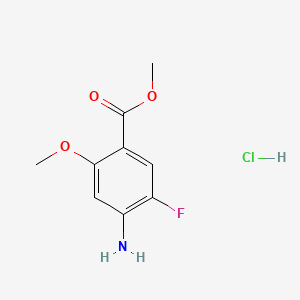

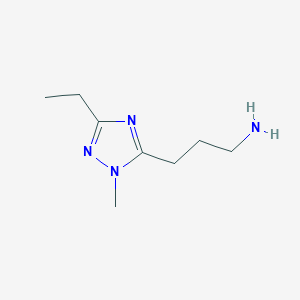

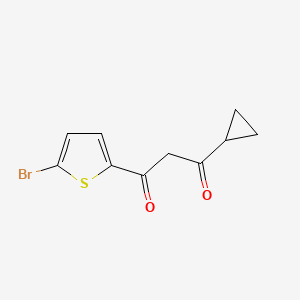
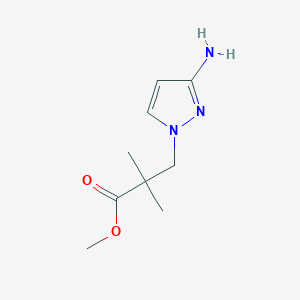
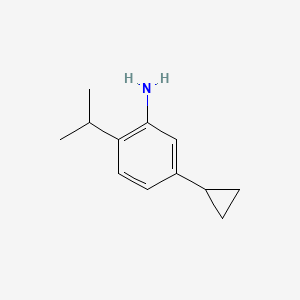


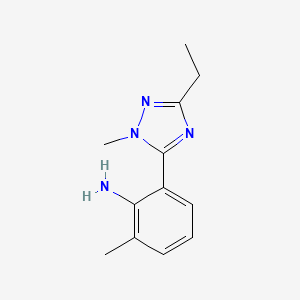
![Methyl 4-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13628320.png)
